An In-depth Technical Guide to 3-(4-Hydroxyphenyl)Propanamide (Phloretamide)
An In-depth Technical Guide to 3-(4-Hydroxyphenyl)Propanamide (Phloretamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Hydroxyphenyl)propanamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| MDL Number | MFCD00189404 | |
| PubChem Substance ID | 329793180 | |
| Appearance | Solid | |
| SMILES | OC1=CC=C(CCC(N)=O)C=C1 | |
| InChI | 1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) |
Synthesis of 3-(4-Hydroxyphenyl)propanamide
A patented method describes a two-step synthesis of 3-(4-hydroxyphenyl)propanamide from p-hydroxyphenylpropionic acid. This process offers a significant improvement over previous methods by reducing reaction time and increasing yield.[2]
Experimental Protocol
Step 1: Acyl Chlorination of p-Hydroxyphenylpropionic Acid
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To 2g of p-hydroxyphenylpropionic acid, add 15mL of thionyl chloride.
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Stir the mixture until the solution becomes clear.
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Monitor the reaction endpoint using Thin Layer Chromatography (TLC). For TLC analysis, dissolve a small sample in methanol and use a developing solvent system of Petroleum Ether:Ethyl Acetate (PE:EA) at a 5:1 mass ratio.[2]
Step 2: Amination of the Acyl Chloride
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Remove the excess thionyl chloride by rotary evaporation.
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Dissolve the resulting acyl chloride in a small amount of acetonitrile.
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Slowly add the acetonitrile solution dropwise to 20mL of 25-28% ammonia water, maintaining the temperature below 0°C with constant stirring.
-
Monitor the reaction endpoint using TLC. For TLC analysis, acidify a small sample and use a developing solvent system of Dichloromethane:Methanol (DCM:MeOH) at a 10:1 mass ratio.[2]
Purification:
-
After the reaction is complete, remove the solvent by rotary evaporation.
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To the resulting solid, add a small amount of concentrated hydrochloric acid, which should cause the solid to turn from yellow to white.
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Remove the hydrochloric acid by rotary evaporation and dry the solid.
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Add an excess of ethyl acetate and heat the mixture to reflux to dissolve the solid.
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Filter the hot solution to remove any insoluble materials.
-
Remove the majority of the ethyl acetate by rotary evaporation.
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Place the concentrated solution in an ice bath to precipitate the solid 3-(4-hydroxyphenyl)propanamide.[2]
This method reports a yield of 84%.[2]
Synthesis Workflow Diagram
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of Phloretamide in mitigating complications associated with diabetes mellitus. Research conducted on streptozotocin-induced diabetic rats has demonstrated its efficacy in protecting against hepatic and renal damage.[1][3][4]
Antidiabetic Effects
In diabetic rat models, oral administration of Phloretamide (at doses of 100 mg/kg and 200 mg/kg for 12 weeks) led to significant improvements in glycemic control. Key findings include:
-
Attenuation of Pancreatic β-cell Damage: Phloretamide treatment helped to preserve the structure and function of pancreatic β-cells, which are responsible for insulin production.[1][3]
-
Reduced Fasting Glucose: A significant decrease in fasting blood glucose levels was observed in the treated diabetic rats.[1][3]
-
Stimulated Fasting Insulin: The treatment led to an increase in fasting insulin levels, indicating improved insulin secretion.[1][3]
-
Regulation of Hepatic Glucose Metabolism: Phloretamide increased the levels of hexokinase and reduced the levels of glucose-6-phosphatase (G-6-Pase) and fructose-1,6-bisphosphatase 1 (FBP1) in the liver, suggesting a shift towards glucose utilization and away from glucose production.[1][3]
Hypolipidemic Effects
Phloretamide also demonstrated beneficial effects on lipid profiles in diabetic rats:
-
Reduced Triglycerides and Cholesterol: Both hepatic and serum levels of triglycerides (TGs) and cholesterol (CHOL) were significantly reduced.[1][3]
-
Lowered LDL-c: Serum levels of low-density lipoprotein cholesterol (LDL-c) were decreased.[1][3]
Antioxidant and Anti-inflammatory Mechanisms
The protective effects of Phloretamide appear to be mediated through its potent antioxidant and anti-inflammatory properties, primarily via the modulation of the Nrf2 and NF-κB signaling pathways.
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Activation of the Nrf2 Pathway: Phloretamide treatment led to an increase in the mRNA and nuclear levels of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. This resulted in increased levels of:
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Reduced glutathione (GSH)
-
Superoxide dismutase (SOD-1)
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Catalase (CAT)
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Heme-oxygenase-1 (HO-1)
-
-
Inhibition of the NF-κB Pathway: The treatment suppressed the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[1][3] This was evidenced by a reduction in the nuclear levels of the NF-κB p65 subunit. Consequently, the levels of pro-inflammatory cytokines were reduced:
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
-
Reduced Oxidative Stress: Phloretamide treatment also led to a decrease in lipid peroxidation, a marker of oxidative stress.[1][3]
Quantitative Biological Data
The following table summarizes the key quantitative findings from the study on diabetic rats treated with Phloretamide.
| Parameter | Diabetic Control | Phloretamide (100 mg/kg) | Phloretamide (200 mg/kg) |
| Fasting Blood Glucose | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Fasting Insulin | Significantly Decreased | Significantly Increased | Significantly Increased |
| Serum Triglycerides | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Serum Cholesterol | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Hepatic Nrf2 (nuclear) | Significantly Decreased | Significantly Increased | Significantly Increased |
| Hepatic NF-κB p65 (nuclear) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Hepatic TNF-α | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Hepatic IL-6 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Hepatic GSH | Significantly Decreased | Significantly Increased | Significantly Increased |
| Hepatic SOD-1 | Significantly Decreased | Significantly Increased | Significantly Increased |
Note: The changes are relative to a non-diabetic control group. "Significantly" indicates a statistically significant difference as reported in the source literature.[1][3]
Signaling Pathway Diagram
Experimental Protocols for Biological Evaluation
The following outlines the general experimental design employed in the studies evaluating the biological activity of Phloretamide in diabetic rat models.
Induction of Diabetes Mellitus
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Animals: Adult male Wistar rats are typically used.
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Induction Agent: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-60 mg/kg body weight, dissolved in a suitable buffer (e.g., citrate buffer, pH 4.5).
-
Confirmation of Diabetes: The development of diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
Treatment Protocol
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Grouping: The diabetic rats are randomly divided into different groups: a diabetic control group and one or more Phloretamide treatment groups (e.g., 100 mg/kg and 200 mg/kg body weight). A non-diabetic control group is also maintained.
-
Administration: Phloretamide is administered orally, typically via gavage, for a specified duration (e.g., 12 weeks). The vehicle (the solvent used to dissolve Phloretamide) is administered to the control groups.
Biochemical Assays
At the end of the treatment period, blood and tissue samples (e.g., liver, kidney, pancreas) are collected for various biochemical analyses.
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Glycemic Parameters: Fasting blood glucose and insulin levels are measured using standard assay kits.
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Lipid Profile: Serum and tissue levels of triglycerides, total cholesterol, and LDL-c are determined using enzymatic colorimetric methods.
-
Markers of Oxidative Stress:
-
Lipid peroxidation is often assessed by measuring malondialdehyde (MDA) levels.
-
The levels of antioxidant enzymes (SOD, CAT) and reduced glutathione (GSH) are measured using specific assay kits.
-
-
Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
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Gene and Protein Expression: The expression levels of key proteins in the Nrf2 and NF-κB pathways (e.g., Nrf2, NF-κB p65) in different cellular compartments (e.g., nuclear and cytosolic fractions) are determined by Western blotting. The corresponding mRNA levels are quantified by quantitative real-time PCR (qRT-PCR).
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Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of structural changes.
Conclusion
3-(4-Hydroxyphenyl)propanamide (Phloretamide) is a promising bioactive compound with significant therapeutic potential, particularly in the context of diabetes and its associated complications. Its ability to improve glycemic control, ameliorate dyslipidemia, and combat oxidative stress and inflammation through the modulation of the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation in drug development. The detailed synthesis protocol and the wealth of preclinical biological data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this interesting molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
- 3. Phloretamide Prevent Hepatic and Pancreatic Damage in Diabetic Male Rats by Modulating Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloretamide Protects against Diabetic Kidney Damage and Dysfunction in Diabetic Rats by Attenuating Hyperglycemia and Hyperlipidemia, Suppressing NF-κβ, and Upregulating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
